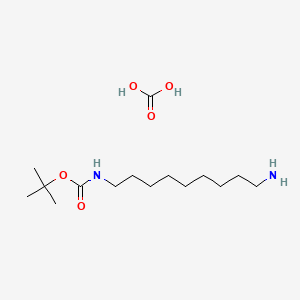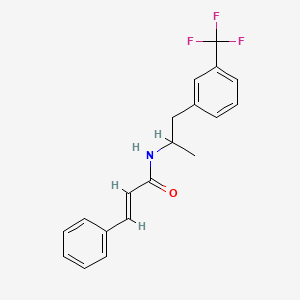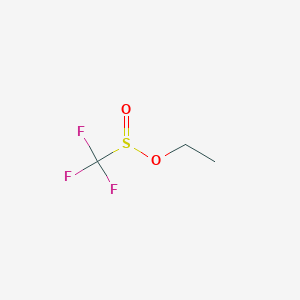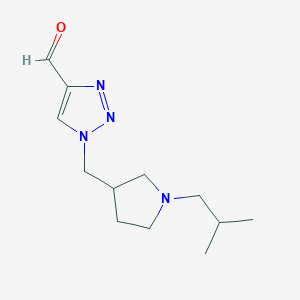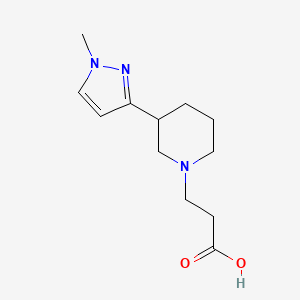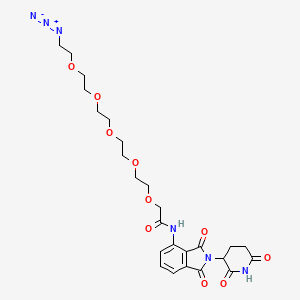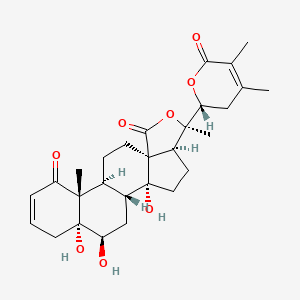![molecular formula C8H3BrF3NO B13426159 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole typically involves the introduction of the bromo(difluoro)methyl group and the fluoro substituent onto the benzoxazole ring. One common method is the reaction of 4-fluoro-1,3-benzoxazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while Suzuki-Miyaura coupling can produce aryl-substituted benzoxazoles.
Applications De Recherche Scientifique
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: The compound can be used in the synthesis of agrochemical agents for pest control and crop protection
Mécanisme D'action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group and the fluoro substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: Contains a bromodifluoromethyl group and is used in similar synthetic applications.
4-Bromo-2,6-difluorobenzoic acid: Another fluorinated aromatic compound with similar reactivity.
3-Bromo-2,4-difluoroaniline: Shares structural similarities and is used in related chemical reactions.
Uniqueness
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is unique due to the presence of both a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrF3NO |
|---|---|
Poids moléculaire |
266.01 g/mol |
Nom IUPAC |
2-[bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-6-4(10)2-1-3-5(6)14-7/h1-3H |
Clé InChI |
ZAQLWPUSLSANAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


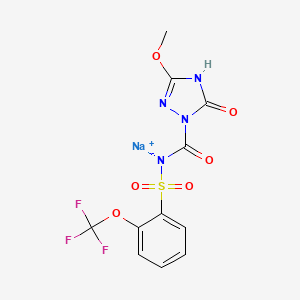
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
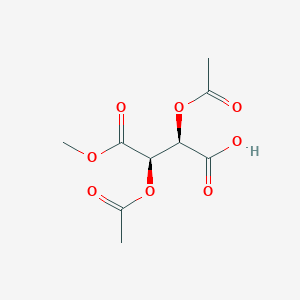
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
